molecular formula C18H17NO3S B2980339 (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035008-09-2

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2980339
CAS RN: 2035008-09-2
M. Wt: 327.4
InChI Key: VPJWMKLVYYYYQC-CMDGGOBGSA-N
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Description

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Property Analysis

A study by Barım and Akman (2021) focused on the synthesis and characterization of a novel benzofuran-based acrylamide monomer, which was analyzed for its molecular geometry, vibrational assignments, and spectroscopic properties. The monomer demonstrated potential for applications ranging from medicine to industrial uses due to its active functional groups, indicating its value in polymer science and industry (Barım & Akman, 2021).

Controlled Radical Polymerization

Research by Mori, Sutoh, and Endo (2005) explored the synthesis of homopolymers from a monosubstituted acrylamide with an amino acid moiety, demonstrating controlled radical polymerization. This study highlights the material's potential for creating polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, useful in various industrial applications (Mori, Sutoh, & Endo, 2005).

Synthesis and Characterization of Acrylamide Monomers

Another study by Barım and Akman (2019) involved the synthesis and characterization of an acrylamide monomer, N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), for potential use in various applications. The study provided insights into the monomer's chemical reactivity and molecular structure, contributing valuable information for the development of new materials (Barım & Akman, 2019).

Molecular Docking and Antioxidant Studies

Research on (E)-3-(benzofuran-2-yl)-2-(thiophen-2-yl)acrylonitrile (TACNBNF) by Ahamed et al. (2020) demonstrated the compound's potential in in vitro antioxidant studies and in silico molecular docking investigations. This indicates its relevance in biochemical research, particularly in studying interactions with human proteins and exploring antioxidant properties (Ahamed et al., 2020).

Neolignans with Antiproliferative Activity

A study on neolignans derived from traditional Chinese medicine by Ma et al. (2017) found compounds with significant antiproliferative activity against cancer cell lines. This research underscores the potential of benzofuran derivatives in developing new therapeutic agents (Ma et al., 2017).

properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-17(16-11-13-5-2-3-7-15(13)22-16)12-19-18(20)9-8-14-6-4-10-23-14/h2-11,17H,12H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJWMKLVYYYYQC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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